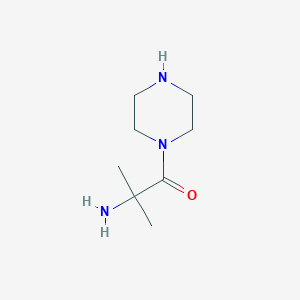
2-Amino-2-methyl-1-(1-piperazinyl)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-methyl-1-(1-piperazinyl)-1-propanone is a chemical compound that features both an amino group and a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methyl-1-(1-piperazinyl)-1-propanone typically involves the reaction of 2-amino-2-methyl-1-propanol with piperazine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for mass production. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-methyl-1-(1-piperazinyl)-1-propanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents. The reactions are typically carried out under controlled temperature and pressure to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-Amino-2-methyl-1-(1-piperazinyl)-1-propanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme interactions and protein synthesis.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Amino-2-methyl-1-(1-piperazinyl)-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, affecting the function of these targets and altering biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2-methyl-1-propanol: Similar in structure but lacks the piperazine ring.
1-(2-Aminoethyl)piperazine: Contains a piperazine ring but differs in the side chain structure.
Propriétés
Numéro CAS |
479065-33-3 |
|---|---|
Formule moléculaire |
C8H17N3O |
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
2-amino-2-methyl-1-piperazin-1-ylpropan-1-one |
InChI |
InChI=1S/C8H17N3O/c1-8(2,9)7(12)11-5-3-10-4-6-11/h10H,3-6,9H2,1-2H3 |
Clé InChI |
JXLCZIDUUVZWDV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)N1CCNCC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















